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molecular formula C9H14O2 B3271317 2,4-Heptadienoic acid ethyl ester CAS No. 54542-33-5

2,4-Heptadienoic acid ethyl ester

Cat. No. B3271317
M. Wt: 154.21 g/mol
InChI Key: XQILWIDABNBQOJ-BSWSSELBSA-N
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Patent
US03978100

Procedure details

20 g of the ethyl 3,4-heptadienoate obtained in Example 1 was agitated at 40°C. for 2 hours in 80 ml of propanol in the presence of 3 ml of 4N KOH as a catalyst. The resulting reaction mixture was neutralized with 4N HCl, dried and distilled. Ethyl 2,4-heptadienoate was obtained in a yield of 92% from a fraction boiling at 64.5°C. under 2.5 mm Hg. The double bond at the 2-position was of the trans-form and the double bond at the 4-position was composed of 55% of the cis-form and 45% of the trans-form.
Name
ethyl 3,4-heptadienoate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][CH:3]=[C:4]=[CH:5][CH2:6][CH3:7].Cl>C(O)CC.[OH-].[K+]>[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH2:6][CH3:7] |f:3.4|

Inputs

Step One
Name
ethyl 3,4-heptadienoate
Quantity
20 g
Type
reactant
Smiles
C(CC=C=CCC)(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
C(CC)O
Name
Quantity
3 mL
Type
catalyst
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C=CC=CCC)(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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